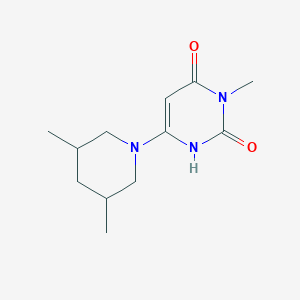
6-(3,5-dimethylpiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound “6-(3,5-dimethylpiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The pyrimidine ring is substituted with a methyl group and a piperidine ring, which itself is substituted with two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by nuclear magnetic resonance (NMR) spectroscopy, a common technique for determining the structure of organic compounds .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has delved into the chemical reactions and synthesis processes involving pyrimidine derivatives, including compounds similar to the specified chemical. For instance, the study by Kataev et al. (2018) explores the reaction dynamics of 6-methylpyrimidine-2,4(1H,3H)-dione with chloromethylthiirane, leading to the formation of thietanyl derivatives. This research provides insights into the chemical behavior and stability of such compounds, contributing to the understanding of their potential applications in chemical synthesis and material science (Kataev et al., 2018).
Crystallographic Studies
Crystallographic studies offer a deep understanding of the molecular structure and spatial arrangement of atoms within compounds. Schwabenländer et al. (1998) presented the crystal structure of a pyrimidine derivative, shedding light on the regioselective methylation processes and structural configurations. Such studies are crucial for designing materials with specific properties and applications in various fields, including pharmaceuticals, electronics, and materials science (Schwabenländer et al., 1998).
Multicomponent Reactions and Molecular Structures
Barakat et al. (2016) investigated the synthesis of pyrimidine derivatives through multicomponent reactions, highlighting the molecular structure confirmation via spectroscopic methods and X-ray crystallography. This research emphasizes the versatility of pyrimidine derivatives in chemical synthesis and their potential use in developing new materials with desirable properties (Barakat et al., 2016).
Future Directions
properties
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-4-9(2)7-15(6-8)10-5-11(16)14(3)12(17)13-10/h5,8-9H,4,6-7H2,1-3H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVPKAGTHRUBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=O)N(C(=O)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





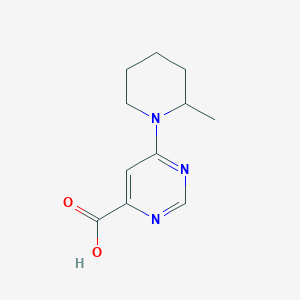



![2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480186.png)
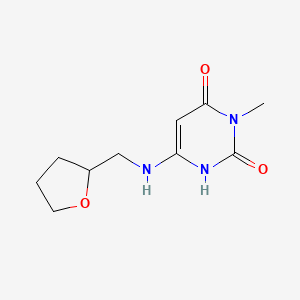
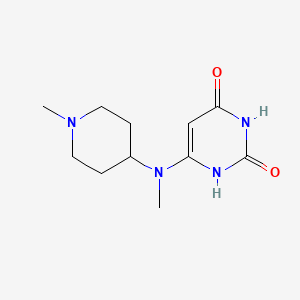
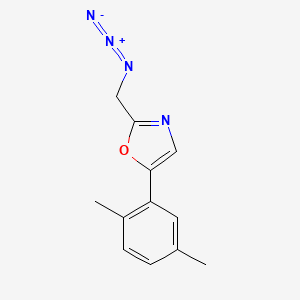
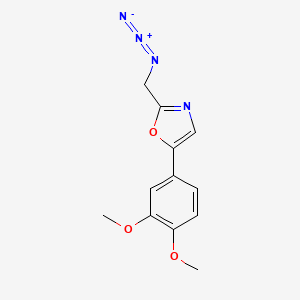
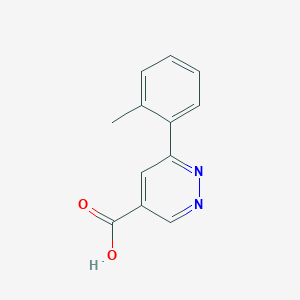
![2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480194.png)
